molecular formula C6H5IO2S B1424488 Methyl 5-iodothiophene-3-carboxylate CAS No. 88770-20-1

Methyl 5-iodothiophene-3-carboxylate

Cat. No.: B1424488
CAS No.: 88770-20-1
M. Wt: 268.07 g/mol
InChI Key: ACAMEEQCWLGHQW-UHFFFAOYSA-N
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Description

Methyl 5-iodothiophene-3-carboxylate: is an organic compound with the molecular formula C6H5IO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of an iodine atom at the 5-position and a carboxylate ester group at the 3-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Sulfoxides, sulfones, or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Chemistry: Methyl 5-iodothiophene-3-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, thiophene derivatives, including this compound, are studied for their potential biological activities. These compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of organic semiconductors and conductive polymers. These materials are essential for the fabrication of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of methyl 5-iodothiophene-3-carboxylate in biological systems is not fully understood. it is believed that the compound interacts with cellular targets through its thiophene ring and iodine substituent. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the iodine atom can form halogen bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Methyl 5-bromothiophene-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 5-chlorothiophene-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 5-fluorothiophene-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Methyl 5-iodothiophene-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions and provide stronger halogen bonding interactions .

Properties

IUPAC Name

methyl 5-iodothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAMEEQCWLGHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-iodothiophene-3-carboxylic acid (3.48 g), iodomethane (2.92 g), potassium carbonate (2.84 g) and DMF (35 ml) was stirred at room temperature for 1 day. The reaction mixture was poured into water, and extracted with EtOAc. The extract was washed with brine, dried over MgSO4, concentrated and purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (3.62 g) as a white solid.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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